N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride (CAS RN: 1216849-38-5) is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a 4-methoxybenzamide group linked via a dimethylaminopropyl chain. Its molecular formula is C₂₁H₂₃ClFN₃O₂S, with a molecular weight of 463.95 g/mol . The hydrochloride salt form improves stability and bioavailability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)12-5-13-24(19(25)14-8-10-15(26-3)11-9-14)20-22-18-16(21)6-4-7-17(18)27-20;/h4,6-11H,5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUQUXPQSWYVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216835-17-4 | |
| Record name | Benzamide, N-[3-(dimethylamino)propyl]-N-(4-fluoro-2-benzothiazolyl)-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216835-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its antiviral, antibacterial, and anticancer effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C20H24ClFN4OS
- Molecular Weight : Approximately 438.9 g/mol
- Functional Groups : Includes a dimethylamino group, a benzothiazole moiety, and a methoxybenzamide structure.
1. Antiviral Activity
Research indicates that derivatives of the benzamide class, including this compound, exhibit significant antiviral properties. A study highlighted the activity of N-phenylbenzamide derivatives against various viruses, including Hepatitis B virus (HBV). The mechanism of action involves increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication.
| Study | Virus Targeted | Mechanism | Findings |
|---|---|---|---|
| HBV | A3G upregulation | Inhibits replication in vitro and in vivo. |
2. Antibacterial Activity
Limited studies have explored the antibacterial properties of this compound. A 2013 study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, finding moderate activity compared to standard antibiotics. Further investigation is warranted to elucidate the mechanism of action and potential resistance.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate |
3. Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Preliminary studies suggest that it may inhibit certain cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. However, comprehensive studies are required to confirm these effects and elucidate the underlying pathways.
Case Studies
Several case studies have reported on the biological effects of similar compounds within the benzamide class:
- Case Study 1 : A derivative was shown to significantly reduce HBV replication in a duck model, suggesting its potential for treating HBV infections in humans.
- Case Study 2 : Another study demonstrated that benzamide derivatives could inhibit RET kinase activity, which is implicated in various cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities, differing in substituents, heterocyclic cores, or functional groups:
Key Structural and Functional Differences
- The nitro group in the 6-nitrobenzothiazole derivative (CAS 1216418-08-4) introduces strong electron-withdrawing effects, which may alter redox properties or metabolic stability .
- Heterocyclic Core Variations: Replacing benzothiazole with quinoline (SzR-105) shifts the aromatic system’s electronics, reducing planarity and possibly altering pharmacokinetics . Thiadiazole derivatives (e.g., ) exhibit distinct bioactivity profiles, such as insecticidal or fungicidal effects, due to sulfur’s electronegativity and ring strain .
- Backbone Modifications :
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Analysis: The 4-fluoro substituent in the target compound shows a distinct ¹⁹F NMR shift (~-110 ppm), absent in non-fluorinated analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
